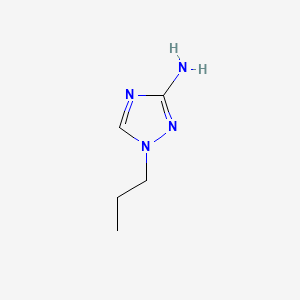

1-Propyl-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWQPWDQMLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207363 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58661-95-3 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-1,2,4-triazol-3-amine, a substituted aminotriazole, belongs to a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The physicochemical characteristics of a molecule are paramount in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Chemical Identity and Core Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄ | |

| Molecular Weight | 126.16 g/mol | |

| CAS Number | 58661-95-3 | |

| Appearance | Solid |

Predicted Physicochemical Parameters

Due to the limited availability of experimental data for this specific molecule, the following table presents predicted values from reputable chemical databases. These predictions offer valuable initial insights for research and development.

| Property | Predicted Value | Source |

| Boiling Point | 287.3 ± 23.0 °C | |

| Log of Water Solubility (logS) | -1.32 | |

| Octanol/Water Partition Coefficient (logP) | 0.270 |

Experimental Determination of Physicochemical Properties

The following sections detail standardized laboratory protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range.

-

Accurate Measurement: Allow the apparatus to cool. Then, with a fresh sample, heat at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[1]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Protocol: Thiele Tube Method

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air will be expelled from the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.[4]

-

Cooling and Data Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water or a relevant buffer solution.[5]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. Potentiometric titration is a precise method for determining pKa.[8][9]

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[8][10]

-

Apparatus Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.[8][10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte.[8][10]

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the titration curve (the inflection point).[8]

Caption: Potentiometric pKa Determination Workflow.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[11] A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Protocol: HPLC-based logP Determination

-

Standard Selection: Choose a set of reference compounds with known logP values that are structurally similar to the analyte if possible.[12]

-

Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer at a specific pH.

-

Standard Analysis: Inject the reference compounds and determine their retention times.

-

Calibration Curve: Plot the logarithm of the retention factor (k') of the reference compounds against their known logP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Sample Analysis: Inject the this compound solution and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Calculate the retention factor for the analyte and use the calibration curve to determine its logP value.[12]

Synthesis Outline

A plausible synthetic route to this compound involves the cyclization of a substituted aminoguanidine derivative. A general method for the preparation of 3-amino-1,2,4-triazoles has been developed that proceeds through a substituted hydrazinecarboximidamide intermediate.[9] One potential pathway starts with the reaction of propylhydrazine with a suitable cyanamide derivative, followed by cyclization to form the triazole ring.

Safety and Handling

Substituted aminotriazoles should be handled with care in a laboratory setting. The parent compound, 3-amino-1,2,4-triazole (amitrole), is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is suspected of damaging the unborn child.[13]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Avoid Contact: Prevent contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents, strong acids, and acid chlorides.[14]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this compound. Accurate determination of these properties is a critical step in advancing the study and potential application of this and similar 1,2,4-triazole derivatives.

References

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][8][14]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

California Air Resources Board. (2023, August 23). Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

University of Sydney. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ACS Publications. (2023, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (2022). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

University of Glasgow. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Retrieved from [Link]

-

ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. thinksrs.com [thinksrs.com]

- 3. huberlab.ch [huberlab.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. acdlabs.com [acdlabs.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

Molecular weight of 1-Propyl-1H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to 1-Propyl-1H-1,2,4-triazol-3-amine (CAS: 58661-95-3) for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical sciences, forming the basis for numerous approved drugs. This document details the fundamental physicochemical properties, including its molecular weight of 126.16 g/mol , and offers expert insights into its synthesis, analytical characterization, and potential applications as a versatile building block in drug discovery. The guide is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for researchers engaged in the design and synthesis of novel therapeutic agents.

The 1,2,4-Triazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered immense interest in the field of medicinal chemistry. Its unique combination of features—including metabolic stability, a rigid planar structure, and the capacity for hydrogen bonding—makes it an ideal pharmacophore for interacting with biological receptors with high affinity.[1] This scaffold is a key structural component in a wide array of clinically successful drugs, demonstrating its versatility across various therapeutic areas. Notable examples include:

-

Antifungals: Fluconazole, Itraconazole, and Voriconazole.

-

Anticancer Agents: Anastrozole and Letrozole.

-

Antivirals: Ribavirin.

-

Anxiolytics: Alprazolam.

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives, spanning from antimicrobial and anticancer to anticonvulsant and anti-inflammatory effects, underscores the importance of this heterocyclic system in the development of novel therapeutics.[1][2] The strategic substitution on the triazole ring, such as the N-1 propyl group in the title compound, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for library synthesis and lead optimization campaigns.

Physicochemical Profile of this compound

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a distinct isomer within the aminotriazole family, and its properties are summarized below.

Chemical Structure

The structure consists of a 1,2,4-triazole ring substituted with a propyl group at the N1 position and an amine group at the C3 position.

Caption: Chemical Structure of this compound.

Core Properties and Identifiers

The fundamental properties that define this compound are crucial for experimental design, reaction stoichiometry, and analytical interpretation.

| Property | Value | Source |

| IUPAC Name | This compound | NIST[3] |

| CAS Number | 58661-95-3 | NIST, Sigma-Aldrich[3] |

| Molecular Formula | C₅H₁₀N₄ | NIST, Sigma-Aldrich[3] |

| Molecular Weight | 126.16 g/mol (126.1597 Da) | Sigma-Aldrich, NIST[3] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | RWJOWQPWDQMLRB-UHFFFAOYSA-N | NIST[3] |

Synthesis and Purification: A Strategic Approach

The synthesis of N-substituted 3-amino-1,2,4-triazoles can be achieved through several established routes.[4][5] The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and reaction efficiency. For this compound, a robust and logical approach involves the cyclization of a suitably substituted precursor.

Rationale for Synthetic Strategy

A common and effective method for constructing the 3-amino-1,2,4-triazole ring involves the reaction of aminoguanidine or its derivatives with carboxylic acids or their equivalents, or the cyclization of thiosemicarbazide derivatives.[5] An alternative one-pot iron-catalyzed synthesis from aminonitriles and other nitriles has also been developed, offering an efficient route to a wide range of 3-amino-1,2,4-triazoles.[6]

The following protocol outlines a generalized, two-step procedure representative of common synthetic strategies, chosen for its reliability and adaptability in a research setting. The key steps involve the formation of a substituted thiourea followed by an S-alkylation and subsequent cyclization.[5]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propyl-3-thiosemicarbazide

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propyl isothiocyanate (1.0 eq) in ethanol (5 mL per mmol of isothiocyanate).

-

Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction is typically observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Product Isolation: The product often precipitates from the reaction mixture upon completion. The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield 1-propyl-3-thiosemicarbazide.

Step 2: Cyclization to this compound

-

Reaction Setup: Suspend the 1-propyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or water.

-

Reagent Addition: Add a desulfurizing agent and cyclization promoter, such as methyl iodide (1.1 eq) followed by a base (e.g., sodium hydroxide), or use an oxidative cyclizing agent like hydrogen peroxide in a basic medium.

-

Heating and Monitoring: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the triazole product.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound, a non-negotiable requirement in drug development.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak is expected at m/z = 126, corresponding to the molecular weight of the compound.[3][7]

-

Key Fragmentation: The NIST database indicates a significant fragmentation pathway involving the loss of propene (C₃H₆), leading to a prominent ion at m/z = 84.[7] This fragmentation is characteristic of N-propyl substituted heterocycles and serves as a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group, the triazole ring proton, and the amine protons.

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) at ~0.9 ppm, a sextet for the central methylene group (CH₂-CH₃) at ~1.8 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂) at ~4.0 ppm.

-

Triazole Proton: A singlet for the C5-H proton on the triazole ring, expected in the aromatic region (~7.5-8.0 ppm).

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will complement the proton data, showing three distinct signals for the propyl group carbons and two signals for the triazole ring carbons.[8]

Quality Control Summary

To ensure the compound is suitable for subsequent use in screening or synthesis, a panel of quality control tests should be performed.

| Technique | Purpose | Acceptance Criteria |

| HPLC/UPLC | Purity Assessment | ≥ 95% purity |

| Mass Spec (HRMS) | Identity Confirmation | Measured mass within ± 5 ppm of theoretical mass (126.0905) |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure; absence of significant impurities |

| FT-IR | Functional Group ID | Presence of characteristic N-H, C-H, and C=N stretching frequencies |

Applications in Drug Discovery

This compound is not an end-product but a strategic starting material. Its value lies in its bifunctional nature, offering two key points for chemical modification.

-

The 3-Amino Group: This primary amine is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and the formation of Schiff bases. This allows for the rapid generation of diverse libraries of compounds for high-throughput screening.

-

The N1-Propyl Group: This alkyl substituent contributes to the molecule's lipophilicity, which can be crucial for modulating properties like solubility, cell membrane permeability, and metabolic stability. The length and nature of this alkyl chain can be systematically varied to explore structure-activity relationships (SAR).

Caption: Role of the title compound as a scaffold for chemical library synthesis.

References

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

-

Kravets, D. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

PubChem. (n.d.). Amitrole. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-1,2,4-triazol-3-amine. Retrieved from [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219. Retrieved from [Link]

-

Gupta, S., & Kumar, D. (2013). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl- Gas phase ion energetics data. Retrieved from [Link]

-

Rohand, T., & Mkpenie, V. N. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

International Journal of Current Research and Review. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.

-

Potemkin, V., et al. (2021). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Molecules, 26(11), 3381. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-1,2,4-Triazol-3-amine, 1-propyl- [webbook.nist.gov]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-1,2,4-Triazol-3-amine, 1-propyl- [webbook.nist.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Data of 1-Propyl-1H-1,2,4-triazol-3-amine

Foreword: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the 1,2,4-triazole moiety is a cornerstone of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and rigid structure contribute to its prevalence in a wide array of therapeutic agents.[1][2][3] Compounds incorporating this heterocyclic system exhibit a broad spectrum of biological activities, underscoring the importance of precise structural characterization.[2][3] This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Propyl-1H-1,2,4-triazol-3-amine, a representative member of this vital class of molecules. Our focus extends beyond a mere presentation of data to a discussion of the underlying principles that govern the spectral features, thereby offering a robust framework for the characterization of related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment. The structure of this compound with systematic numbering is presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 (Triazole CH) | ~ 7.5 - 8.0 | Singlet (s) | 1H | - |

| NH₂ (Amine) | ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | - |

| H1' (Propyl CH₂) | ~ 3.8 - 4.2 | Triplet (t) | 2H | ~ 7.0 |

| H2' (Propyl CH₂) | ~ 1.7 - 2.1 | Sextet | 2H | ~ 7.0 |

| H3' (Propyl CH₃) | ~ 0.8 - 1.2 | Triplet (t) | 3H | ~ 7.0 |

Interpretation and Rationale:

-

H5 (Triazole CH): The single proton on the triazole ring is expected to appear as a singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromatic character of the ring.

-

NH₂ (Amine): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

-

Propyl Group (H1', H2', H3'): The propyl group attached to the N1 position of the triazole ring will exhibit a characteristic pattern. The H1' methylene protons, being directly attached to the nitrogen, are the most deshielded and appear as a triplet due to coupling with the H2' protons. The H2' methylene protons will appear as a sextet (or multiplet) due to coupling with both H1' and H3' protons. The terminal H3' methyl protons are the most shielded and appear as a triplet, coupling with the H2' protons.

¹³C NMR Spectral Data Analysis

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C3 (Triazole C-NH₂) | ~ 155 - 160 |

| C5 (Triazole CH) | ~ 140 - 145 |

| C1' (Propyl CH₂) | ~ 45 - 50 |

| C2' (Propyl CH₂) | ~ 20 - 25 |

| C3' (Propyl CH₃) | ~ 10 - 15 |

Interpretation and Rationale:

-

Triazole Carbons (C3, C5): The two carbon atoms within the triazole ring are significantly deshielded due to the electronegativity of the surrounding nitrogen atoms and their involvement in the aromatic system. C3, being attached to the amino group, is expected to be the most downfield.

-

Propyl Carbons (C1', C2', C3'): The chemical shifts of the propyl chain carbons are in the typical aliphatic region. C1' is the most deshielded of the propyl carbons due to its direct attachment to the nitrogen atom. The chemical shifts of C2' and C3' follow a predictable upfield trend as the distance from the electronegative triazole ring increases.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like those of the amine group.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

The instrument must be properly locked, tuned, and shimmed on the sample to achieve optimal resolution and lineshape.

-

For the ¹H NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

The resulting spectrum must be accurately phased and baseline corrected.

-

The chemical shift axis is calibrated using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

For the ¹H spectrum, the signals are integrated to determine the relative number of protons, and peak picking is performed to identify the precise chemical shifts.

-

Conclusion: A Framework for Structural Verification

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and data from related structures. The provided experimental protocol outlines a self-validating system for acquiring high-quality data. By correlating the predicted spectral data with experimentally obtained spectra, researchers can confidently verify the structure and purity of this and similar 1,2,4-triazole derivatives, a critical step in the rigorous process of drug discovery and development.

References

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

Larina, L. I., & Semenov, V. A. (2023). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Russian Chemical Reviews. Available at: [Link]

-

Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. Available at: [Link]

-

Silva, A. M. S., & et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

-

Al-Ghorbani, M., & et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Wikipedia. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. SpectraBase. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Alkan, M., & et al. (2018). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. Available at: [Link]

-

Kholodniak, S., & et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

-

Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. pubs.aip.org [pubs.aip.org]

Solubility Profile of 1-Propyl-1H-1,2,4-triazol-3-amine: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Propyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. We delve into the molecular structure's influence on its physicochemical properties, predicting its behavior in a range of pharmaceutically relevant solvents. This document outlines a definitive, step-by-step protocol for determining equilibrium solubility via the gold-standard saturation shake-flask method coupled with HPLC-UV analysis, grounded in Good Laboratory Practice (GLP) principles. The guide presents a detailed interpretation of solubility data across various solvent classes and pH conditions, offering field-proven insights for formulation scientists, medicinal chemists, and process development researchers.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Aqueous solubility is a pivotal physicochemical parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For heterocyclic moieties like 1,2,4-triazole derivatives, which are prevalent scaffolds in many therapeutic agents due to their diverse biological activities, a thorough understanding of their solubility is indispensable.[1][2]

This compound is a molecule that combines several key structural features: a polar, hydrogen-bonding capable triazole-amine core and a non-polar alkyl substituent. This duality dictates a complex solubility profile that must be accurately characterized to guide lead optimization, formulation design, and process chemistry. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of promising drug candidates in clinical trials.[3]

This guide serves as an authoritative resource for researchers, providing both the theoretical underpinnings and the practical, validated methodologies required to assess the solubility of this compound and similar novel chemical entities.

Molecular Analysis and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" provides a foundational framework for prediction, where solubility is favored when the solute and solvent share similar polarity and intermolecular interaction capabilities.[4][5]

Structural Features of this compound

The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical nature:

-

The 1,2,4-Triazole Ring: This five-membered heterocycle contains three nitrogen atoms, which can act as hydrogen bond acceptors.[6][7] Its aromatic character also contributes to its overall properties.

-

The 3-Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and acceptor.[8] Crucially, it imparts basicity to the molecule, allowing for protonation in acidic environments to form a highly polar, water-soluble salt.[9][10]

-

The 1-Propyl Group (-C₃H₇): This is a non-polar, hydrophobic alkyl chain. As the size of the non-polar portion of a molecule increases, its aqueous solubility generally decreases.[11]

Caption: Chemical structure of this compound.

Predicted Solubility Profile

Based on these structural components, we can predict the following solubility behaviors:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected. The triazole-amine core can engage in extensive hydrogen bonding with these solvents. However, the propyl group will reduce the solubility compared to its non-alkylated analog, 3-amino-1,2,4-triazole (which is highly water-soluble at 28 g/100 mL).[12]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is anticipated. These solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule effectively.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The dominant polar character of the triazole-amine core is incompatible with non-polar solvents.

-

Aqueous Buffers (pH Dependence): Solubility will be highly pH-dependent. In acidic buffers (e.g., pH 1-4), the basic amino group will be protonated, forming an ammonium salt. This ionic species will exhibit significantly higher aqueous solubility than the neutral form.[2][9] In neutral to basic buffers, the compound will exist in its less soluble free base form.

Caption: Solute-solvent interactions with protic and aprotic solvents.

Gold-Standard Protocol: Equilibrium Solubility Determination

To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method is the industry standard.[13][14] This protocol must be executed under strict Good Laboratory Practice (GLP) guidelines to assure data integrity.[15][16][17]

Experimental Rationale

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid phase. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility under the specified conditions (e.g., solvent, temperature). Critical parameters such as temperature, equilibration time, and phase separation technique must be rigorously controlled as they significantly impact the results.[13]

Detailed Step-by-Step Methodology

Apparatus:

-

HPLC system with UV-Vis detector (e.g., Agilent 1100/1200 series)[18]

-

Analytical balance (4-decimal place)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and Class A volumetric flasks

-

20 mL glass scintillation vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE or PVDF)

Reagents:

-

This compound (solid, purity >98%)

-

HPLC-grade solvents (Water, Acetonitrile, Methanol, Ethanol, DMSO, etc.)

-

Reagent-grade buffers (e.g., Phosphate, Citrate) for pH control

Protocol Steps:

-

Preparation of Solvents/Buffers: Prepare all test solvents and aqueous buffers required for the study.

-

Stock Standard Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile) to create a 100 µg/mL stock.

-

Calibration Curve Preparation: Perform serial dilutions of the stock standard to prepare at least five calibration standards spanning the expected solubility range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation (Shake-Flask):

-

Add an excess of solid this compound (~20 mg) to a pre-weighed 20 mL glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Add 10 mL of the desired test solvent or buffer to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (~150 rpm).

-

Equilibrate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour for sedimentation.[13]

-

Centrifuge the vials at ~3000 rpm for 15 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into an HPLC vial. Discard the first few drops to saturate the filter membrane.

-

Perform a gravimetrically controlled dilution of the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve.

-

-

HPLC-UV Analysis:

-

Analyze the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

-

Inject the diluted sample(s) and determine the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value is the equilibrium solubility.

-

Caption: Experimental workflow for the Shake-Flask Solubility method.

Data Presentation and Interpretation

The following table presents hypothetical, yet scientifically plausible, equilibrium solubility data for this compound at 25 °C.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Solvent Type | Predicted Solubility (mg/mL) | Rationale for Result |

| pH 2.0 HCl Buffer | Aqueous Polar Protic | > 200 | Protonation of the amino group forms a highly soluble hydrochloride salt.[9] |

| pH 7.4 Phosphate Buffer | Aqueous Polar Protic | 15.2 | Moderate solubility of the neutral free base, driven by H-bonding with water.[2][8] |

| Water | Polar Protic | 16.5 | Similar to neutral buffer; slight differences can arise from ionic strength effects. |

| Ethanol | Polar Protic | 85.0 | Good solubility due to H-bonding and favorable polarity match with the overall molecule. |

| Acetonitrile | Polar Aprotic | 92.3 | High solubility due to strong dipole-dipole interactions and H-bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 300 | Excellent solubilizing power for a wide range of polar compounds. |

| Ethyl Acetate | Moderately Polar | 5.8 | Limited solubility as the solvent is less polar and a weaker H-bond acceptor. |

| Hexane | Non-Polar | < 0.1 | Insoluble; significant mismatch in polarity ("like dissolves like" principle).[4][5] |

Interpretation of Results:

-

Dominance of pH: The most dramatic effect on aqueous solubility is pH. The >10-fold increase in solubility at pH 2.0 compared to pH 7.4 is a direct consequence of the basicity of the 3-amino group. This is a critical insight for developing oral dosage forms, as it suggests that solubility will be high in the acidic environment of the stomach.

-

Impact of the Propyl Group: The aqueous solubility at pH 7.4 (15.2 mg/mL) is significantly lower than that reported for the parent compound, 3-amino-1,2,4-triazole (280 mg/mL), confirming the hydrophobicity-inducing effect of the propyl chain.[12]

-

Organic Solvent Performance: The high solubility in polar organic solvents like Ethanol, Acetonitrile, and especially DMSO, makes these viable choices for process chemistry (e.g., reaction solvents, crystallization studies) and for preparing stock solutions for in-vitro assays.

Conclusion and Implications for Drug Development

This comprehensive guide establishes a robust framework for understanding and determining the solubility of this compound. The molecule exhibits a classic amphiphilic character, with its solubility profile being a delicate balance between its polar triazole-amine core and its non-polar propyl substituent.

Key Takeaways for Researchers:

-

High pH-Dependence: The basicity of the amino group is the single most important driver of aqueous solubility. Formulation strategies can leverage this by creating acidic microenvironments or developing salt forms.

-

Biopharmaceutical Classification: The moderate intrinsic solubility suggests that, depending on its permeability, the compound could fall into BCS Class II (low solubility, high permeability), requiring formulation strategies for solubility enhancement.

-

Solvent Selection: The provided data offers a clear guide for selecting appropriate solvents for chemical synthesis, purification, and the preparation of formulations for preclinical testing.

By applying the theoretical principles and validated experimental protocols detailed herein, researchers can confidently characterize the solubility of this and other novel triazole derivatives, enabling data-driven decisions that accelerate the journey from discovery to a viable drug candidate.

References

-

Solubility of Organic Compounds. (2023). chem.ucla.edu. [Link]

-

3-Amino-1,2,4-triazole - Wikipedia. en.wikipedia.org. [Link]

-

Properties of amines - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. isres.org. [Link]

-

Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study - ACS Publications. pubs.acs.org. [Link]

-

[Good laboratory practice of equilibrium solubility measurement] - PubMed. (2011). pubmed.ncbi.nlm.nih.gov. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. pubs.acs.org. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). improvedpharma.com. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. sciforum.net. [Link]

-

3-Propyl-1H-1,2,4-triazol-5-amine | C5H10N4 | CID 726572 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

GOOD LABORATORY PRACTICE (GLP). who.int. [Link]

-

Amitrole | C2H4N4 | CID 1639 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly | ACS Omega. pubs.acs.org. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. uobabylon.edu.iq. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022). ncbi.nlm.nih.gov. [Link]

-

Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization | Request PDF. researchgate.net. [Link]

-

Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies - FDA. fda.gov. [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. (2022). chem.libretexts.org. [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. pharmainfo.in. [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC. ncbi.nlm.nih.gov. [Link]

-

3-Amino-1,2,4-triazole | Solubility of Things. solubilityofthings.com. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). pharmaguru.in. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. csus.edu. [Link]

-

Analytical Methods for High Molecular Weight UV Stabilizers - Diva-Portal.org. (2022). diva-portal.org. [Link]

-

Good Laboratory Practices (GLP): 2024 Guide - Biobide. biobide.com. [Link]

-

Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. rmit.pressbooks.pub. [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. organic-chemistry.org. [Link]

-

The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg 2+ and Ca 2+. (2026). mdpi.com. [Link]

-

Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0) - Cheméo. chemeo.com. [Link]

-

Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry. pubs.acs.org. [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). researchgate.net. [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. dissolutiontech.com. [Link]

-

Structure–function study of tertiary amines as switchable polarity solvents - ResearchGate. (2025). researchgate.net. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. lonestar.edu. [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arxiv.org. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). youtube.com. [Link]

-

Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. ncbi.nlm.nih.gov. [Link]

-

Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models | Request PDF. (2025). researchgate.net. [Link]

-

3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya. ataman-kimya.com. [Link]

Sources

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.ws [chem.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciforum.net [sciforum.net]

- 15. proto.ufsc.br [proto.ufsc.br]

- 16. fda.gov [fda.gov]

- 17. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 18. improvedpharma.com [improvedpharma.com]

Determining the Physicochemical Keystone: A Technical Guide to the Melting Point Analysis of 1-Propyl-1H-1,2,4-triazol-3-amine

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a pure crystalline solid is a fundamental and highly informative physicochemical property, serving as a critical indicator of both identity and purity. For novel chemical entities such as 1-Propyl-1H-1,2,4-triazol-3-amine, a compound of interest in medicinal chemistry and materials science, precise determination of the melting point is a foundational step in its characterization. This technical guide provides an in-depth exploration of the principles and methodologies for accurately determining the melting point of this and similar novel compounds. We will delve into the theoretical underpinnings of phase transitions, offer detailed, field-proven protocols for both capillary melting point apparatus and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This document is intended to serve as a comprehensive resource for researchers, ensuring the generation of reliable and reproducible data essential for regulatory submissions, patent applications, and further research and development.

Introduction: The Significance of a Sharp Melting Point

In the realm of drug development and materials science, the synthesis of a novel compound is merely the first step. Rigorous characterization is paramount to establishing the compound's identity, purity, and suitability for its intended application. The melting point, defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure, is a cornerstone of this characterization.

A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, makes this physical constant a sensitive and readily accessible tool for assessing the purity of a synthesized compound. For a novel molecule like this compound, establishing a precise melting point is a critical quality attribute that will be documented throughout its development lifecycle.

This guide will provide the necessary theoretical and practical framework for the accurate determination of the melting point of this compound, a compound for which, at the time of this writing, there is no readily available literature value. We will, therefore, approach this as the characterization of a newly synthesized entity.

Context: Synthesis of this compound

While a detailed synthetic treatise is beyond the scope of this guide, a brief overview of the likely synthetic route provides context for the potential impurities that could influence the melting point. The synthesis of N-alkylated aminotriazoles can be achieved through various methods, including the alkylation of the parent 3-amino-1H-1,2,4-triazole.

A plausible approach involves the reaction of 3-amino-1H-1,2,4-triazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base and solvent. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., dimethylformamide, acetonitrile) can influence the regioselectivity of the alkylation, potentially yielding a mixture of isomers (alkylation at N1, N2, or N4).

Following the reaction, purification via techniques such as column chromatography or recrystallization is crucial to isolate the desired this compound isomer in high purity. The melting point determination serves as a key analytical tool to confirm the success of this purification.

Methodologies for Melting Point Determination

Two primary techniques are employed for routine melting point determination in a research and development setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic and widely used method involves heating a small sample of the compound in a sealed capillary tube and visually observing the melting process.[1]

Prior to any sample analysis, the accuracy of the melting point apparatus must be verified through calibration with certified reference standards. This is a non-negotiable step for ensuring data integrity.

Table 1: Common Melting Point Calibration Standards

| Reference Substance | Standard Melting Point Range (°C) |

| Vanillin | 81.0 - 83.0 |

| Acetanilide | 114.0 - 116.0 |

| Sulfanilamide | 164.5 - 166.5 |

| Caffeine | 235.0 - 237.5 |

Source: Adapted from various pharmaceutical guidelines.[2][3]

The observed melting points of these standards should fall within their certified ranges. If discrepancies are noted, a calibration curve should be generated to correct the observed values, or the instrument should be serviced.

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[1]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.[4][5]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[4][5] Alternatively, drop the capillary tube through a long glass tube to facilitate packing.[4][5]

Measurement Procedure:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[4]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 5-10 °C per minute to establish a ballpark range.[8]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

For an accurate measurement, use a fresh sample and set the heating rate to 1-2 °C per minute.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[4]

-

Record the temperature at which the last solid particle melts (the clear point).[4]

-

The recorded melting point should be reported as a range from the onset to the clear point.

Caption: Workflow for DSC Melting Point Determination.

Expected Results and Comparative Data

As this compound is a novel compound, we do not have a literature value for its melting point. However, we can look at the melting points of related compounds to establish an expected range.

Table 2: Melting Points of Related Triazole Compounds

| Compound | CAS Number | Reported Melting Point (°C) |

| 3-Amino-1H-1,2,4-triazole | 61-82-5 | 150-153,[1][8] 157-159 [4] |

| 4-Amino-1,2,4-triazole | 584-13-4 | 83-86 |

| 1-Methyl-1H-1,2,4-triazol-3-amine | 49607-51-4 | Not available |

| 4-Propyl-4H-1,2,4-triazol-3-amine | 58661-97-5 | Not available |

The parent compound, 3-Amino-1H-1,2,4-triazole, has a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds. The introduction of a propyl group at the N1 position in this compound will increase the molecular weight and van der Waals forces, but may also disrupt some of the hydrogen bonding network. Therefore, predicting the exact melting point is non-trivial, underscoring the importance of experimental determination.

Conclusion: A Pillar of Compound Characterization

The determination of the melting point of this compound is an indispensable step in its scientific characterization. This technical guide has outlined the rationale and detailed methodologies for obtaining this critical data point with high fidelity. By adhering to rigorous protocols for both capillary and DSC methods, including meticulous instrument calibration and sample preparation, researchers can generate trustworthy and reproducible data. This, in turn, provides a solid foundation for further investigation into the properties and potential applications of this and other novel chemical entities, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

-

CSU Bakersfield, Department of Chemistry & Biochemistry. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from [Link]

-

Parra, T. (2020, July 17). How To Measure A Melting Point Range [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Amino-1,2,4-Triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. westlab.com [westlab.com]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. edisco.it [edisco.it]

- 8. csub.edu [csub.edu]

The Architectural Blueprint of a Promising Scaffold: An In-depth Technical Guide to the Crystal Structure of N-propyl Substituted Aminotriazoles

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: From Molecular Formula to Therapeutic Function

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, and anticancer properties.[1] The seemingly subtle addition of an N-propyl substituent to an aminotriazole core can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and, critically, its three-dimensional conformation in the solid state.[2] Understanding the crystal structure of these molecules is not merely an academic exercise; it is the foundational step in rational drug design, providing an atomic-resolution map that dictates how a molecule will interact with its biological target and behave in a formulated product.[3] The arrangement of molecules in a crystal lattice, governed by a delicate balance of intermolecular forces, determines crucial pharmaceutical properties like stability, dissolution rate, and bioavailability.[4][5] This guide offers a comprehensive exploration of the methodologies, both experimental and computational, for elucidating the crystal structure of N-propyl substituted aminotriazoles, providing not just protocols, but the scientific rationale that underpins them.

The Cornerstone of Structure Elucidation: Single Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SCXRD).[3] This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, revealing the intricate network of intermolecular interactions that define the crystal packing.[6][7]

The Genesis of a Crystal: Mastering the Art of Crystallization

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, solid crystalline lattice.[8] For N-propyl substituted aminotriazoles, which are typically small organic molecules, several solution-based methods are effective.[9]

Core Principle: The fundamental principle of crystallization from solution is to create a supersaturated solution, from which the solute will precipitate in a slow and controlled manner, allowing for the formation of a single, well-ordered crystal rather than an amorphous powder or polycrystalline material.

Experimental Protocol: Growing Single Crystals of N-propyl Substituted Aminotriazoles

1. Material Preparation and Purity:

- Rationale: Impurities can disrupt the crystal lattice, inhibiting crystal growth or leading to poorly ordered crystals.

- Procedure: Ensure the synthesized N-propyl substituted aminotriazole is of the highest possible purity (>99%). This can be achieved through techniques like column chromatography or recrystallization. Confirm purity using analytical techniques such as NMR and Mass Spectrometry.

2. Solvent Selection:

- Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, achieving supersaturation is difficult; if too low, the compound will not dissolve sufficiently. The solvent's polarity and ability to form hydrogen bonds will also influence crystal packing.

- Procedure:

- Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and binary mixtures).

- A good starting point is to dissolve the compound in a "good" solvent (in which it is readily soluble) and then introduce a "poor" solvent (in which it is sparingly soluble) to induce precipitation.

3. Crystallization Methodologies:

-

Slow Evaporation:

-

Causality: This is the simplest method. By allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to supersaturation and crystal growth.[10]

-

Step-by-Step:

-

Prepare a nearly saturated solution of the aminotriazole in a suitable solvent in a clean vial.

-

Filter the solution to remove any particulate matter.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

-

Slow Cooling:

-

Causality: The solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, the solubility limit is surpassed, initiating crystallization.[10]

-

Step-by-Step:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

-

Filter the hot solution into a clean, pre-warmed container.

-

Seal the container and place it in an insulated vessel (e.g., a Dewar flask) to ensure a slow rate of cooling.

-

Allow the solution to cool to room temperature over 24-48 hours.

-

-

-

Vapor Diffusion:

-

Causality: This technique is particularly useful for small quantities of material. It involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent, gradually reducing the overall solubility and inducing crystallization.[9]

-

Step-by-Step:

-

Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container (e.g., a beaker or jar).

-

Add a larger volume of a "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

-

Seal the outer container and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the solution in the inner vial, causing crystals to form.

-

-

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured.

Workflow for Single Crystal X-ray Diffraction:

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other essential crystallographic parameters.

Interpreting the Architecture: Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure reveals not just the geometry of a single molecule but also how multiple molecules arrange themselves in the solid state. This packing is dictated by a network of non-covalent interactions.[6][7] For N-propyl substituted aminotriazoles, the following interactions are paramount:

-

Hydrogen Bonding: The amino group (-NH2) and the triazole ring nitrogens are excellent hydrogen bond donors and acceptors, respectively. These strong, directional interactions often dominate the crystal packing, forming chains, sheets, or more complex three-dimensional networks.[6][11]

-

π–π Stacking: The aromatic triazole ring can engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings overlap. These interactions contribute significantly to the stability of the crystal lattice.[6]

-

van der Waals Forces: The N-propyl group, being aliphatic, primarily participates in weaker van der Waals interactions. However, the conformation of the propyl chain can significantly influence the overall molecular shape and how molecules pack together, preventing or facilitating other types of interactions.[12]

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method maps the regions of close contact between molecules in a crystal, providing a visual fingerprint of the important interactions.[6][13]

Complementary Techniques for Structural Characterization

While SCXRD provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the molecule in solution and confirming the identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the molecular structure in solution.[14][15] The chemical shifts and coupling patterns provide a detailed map of the connectivity of atoms. For N-propyl substituted aminotriazoles, characteristic signals for the propyl chain protons and carbons, as well as for the aromatic triazole ring, can be readily identified.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for aminotriazoles include N-H stretching vibrations (typically in the 3300-3500 cm-1 region) and C=N and N-N stretching vibrations of the triazole ring.[15]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

The In Silico Approach: Computational Crystal Structure Prediction

Experimental screening for suitable crystals can be time-consuming and labor-intensive. Computational Crystal Structure Prediction (CSP) has emerged as a valuable tool to guide and rationalize experimental work.[16]